

Application Notes and Protocols for Spermatinamine in Cell Culture Assays

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Compound of Interest		
Compound Name:	Spermatinamine	
Cat. No.:	B15572662	Get Quote

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Introduction

Spermatinamine is a novel, naturally occurring alkaloid isolated from the Australian marine sponge, Pseudoceratina sp. It is distinguished as the first natural product inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), a critical enzyme in the post-translational modification of many oncogenic proteins.[1][2] This unique mechanism of action makes **Spermatinamine** a compound of significant interest for cancer research and drug development.

Icmt catalyzes the final step in the prenylation pathway of proteins containing a C-terminal CaaX motif, including the Ras family of GTPases.[3] This methylation is essential for the proper subcellular localization and function of these proteins.[3][4] By inhibiting lcmt, **Spermatinamine** can disrupt oncogenic signaling pathways, leading to the suppression of cancer cell proliferation and survival.

These application notes provide a comprehensive overview of the protocol for utilizing **Spermatinamine** in cell culture assays, including its mechanism of action, relevant signaling pathways, and detailed experimental procedures.

Mechanism of Action







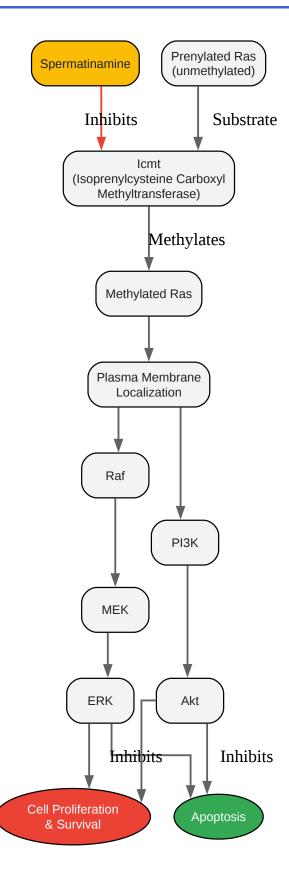
Spermatinamine targets and inhibits isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is responsible for the carboxyl methylation of prenylated proteins, a crucial step for their trafficking to and localization at the plasma membrane. The Ras family of proteins, which are mutated in approximately one-third of all human cancers, are prominent substrates of lcmt.

Inhibition of Icmt by compounds like **Spermatinamine** leads to the accumulation of unmethylated Ras proteins, which are then mislocalized from the plasma membrane to intracellular compartments. This mislocalization prevents Ras from engaging with its downstream effectors, thereby inhibiting key signaling cascades involved in cell growth, proliferation, and survival, such as the MAPK and PI3K-Akt pathways. The disruption of these pathways can induce cell cycle arrest, autophagy, and apoptosis in cancer cells.

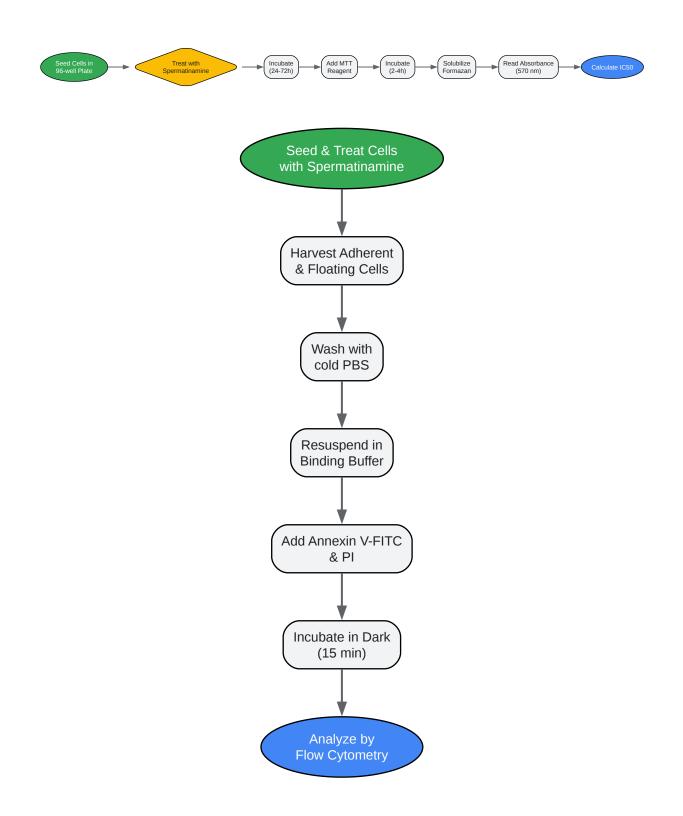
Signaling Pathway Affected by Spermatinamine (Icmt Inhibition)

The primary signaling pathway disrupted by **Spermatinamine** is the Ras signaling cascade. By preventing Ras localization to the plasma membrane, **Spermatinamine** effectively attenuates downstream signaling through the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.









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